molecular formula C18H17N3O5S B14135388 N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}acetamide CAS No. 89010-64-0

N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}acetamide

Cat. No.: B14135388
CAS No.: 89010-64-0
M. Wt: 387.4 g/mol
InChI Key: RCUFKSSHVFDZQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a diazenyl group, a sulfonyl group, and an acetamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 1-phenylbutane-2,3-dione with diazotized sulfanilic acid, followed by the introduction of an acetamide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the diazenyl group into amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or acetamide groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products

Scientific Research Applications

N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}acetamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}acetamide: Known for its unique combination of functional groups.

    N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}benzamide: Similar structure but with a benzamide group instead of an acetamide group.

    N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}methanamide: Contains a methanamide group, offering different reactivity and applications.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

89010-64-0

Molecular Formula

C18H17N3O5S

Molecular Weight

387.4 g/mol

IUPAC Name

N-[2-[(1,3-dioxo-1-phenylbutan-2-yl)diazenyl]phenyl]sulfonylacetamide

InChI

InChI=1S/C18H17N3O5S/c1-12(22)17(18(24)14-8-4-3-5-9-14)20-19-15-10-6-7-11-16(15)27(25,26)21-13(2)23/h3-11,17H,1-2H3,(H,21,23)

InChI Key

RCUFKSSHVFDZQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C1=CC=CC=C1)N=NC2=CC=CC=C2S(=O)(=O)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.